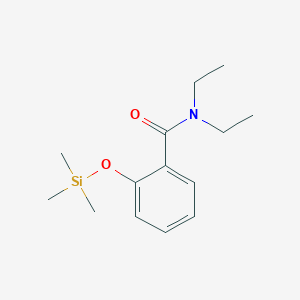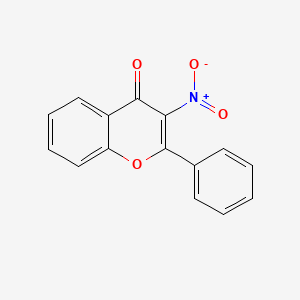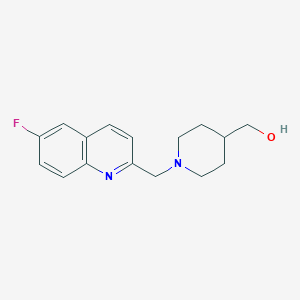![molecular formula C8H3F6N3O B11849769 2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2,7-Bis(trifluorométhyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one est un composé hétérocyclique appartenant à la famille des pyrazolo[1,5-a]pyrimidines. Ce composé suscite un intérêt significatif en raison de ses caractéristiques structurales uniques et de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. La présence de groupes trifluorométhyles améliore son activité biologique et sa stabilité métabolique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2,7-Bis(trifluorométhyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one implique généralement la cyclocondensation de 5-aminopyrazoles substitués en positions 3,4 avec des composés 1,3-dicarbonylés non symétriques contenant le groupe difluorométhyle. Cette réaction peut être réalisée dans l'acide acétique pour donner des 7-difluorométhylpyrazolo[1,5-a]pyrimidines, tandis que l'utilisation d'acide trifluoroacétique forme principalement des dérivés 5-difluorométhyles .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L'approche générale consiste en des réactions de cyclocondensation à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. L'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie est essentielle pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
La 2,7-Bis(trifluorométhyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire différents dérivés hydrogénés.
Substitution : Les groupes trifluorométhyles peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction du produit souhaité, la température, le solvant et le catalyseur jouant un rôle crucial.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers pyrazolo[1,5-a]pyrimidines substitués, qui peuvent présenter des propriétés biologiques et chimiques différentes.
4. Applications de la recherche scientifique
La 2,7-Bis(trifluorométhyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigée pour son potentiel en tant qu'inhibiteur enzymatique et ligand de récepteurs.
Médecine : Explorée pour ses propriétés anticancéreuses, antibactériennes et antifongiques.
Industrie : Utilisée dans le développement de matériaux avancés ayant des propriétés électroniques et optiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 2,7-Bis(trifluorométhyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Les groupes trifluorométhyles améliorent son affinité de liaison et sa sélectivité envers ces cibles, ce qui conduit à la modulation de diverses voies biologiques. Par exemple, elle peut agir comme un antagoniste des récepteurs aux œstrogènes, influençant ainsi la signalisation hormonale .
Applications De Recherche Scientifique
2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biological pathways. For instance, it can act as an antagonist for estrogen receptors, thereby influencing hormonal signaling .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo[3,4-d]pyrimidine : Connue pour son activité inhibitrice de la CDK2 et ses propriétés anticancéreuses potentielles.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Un autre composé ayant une activité biologique significative, en particulier dans le traitement du cancer.
Unicité
La 2,7-Bis(trifluorométhyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one est unique en raison de la présence de deux groupes trifluorométhyles, ce qui améliore considérablement son activité biologique et sa stabilité métabolique par rapport à d'autres composés similaires. Cela en fait un candidat précieux pour des recherches et des développements supplémentaires dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C8H3F6N3O |
|---|---|
Poids moléculaire |
271.12 g/mol |
Nom IUPAC |
2,7-bis(trifluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H3F6N3O/c9-7(10,11)3-1-5-15-6(18)2-4(8(12,13)14)17(5)16-3/h1-2H,(H,15,18) |
Clé InChI |
ZAEWRQLMKKQVCL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C(=CC(=N2)C(F)(F)F)NC1=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11849700.png)



![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)
![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)



![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)
![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)
